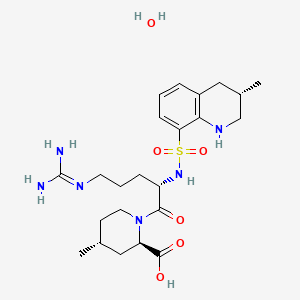

Argatroban, 21S-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

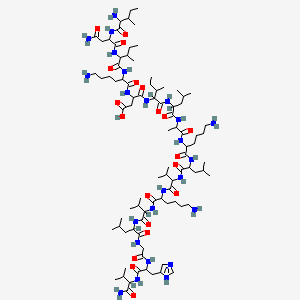

21S-Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It is primarily used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and in patients undergoing percutaneous coronary intervention (PCI) who are at risk for HIT . This compound is known for its ability to bind selectively and reversibly to the thrombin active site, inhibiting thrombin-catalyzed reactions such as fibrin formation and platelet aggregation .

Méthodes De Préparation

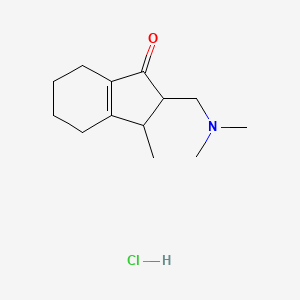

The synthesis of 21S-Argatroban involves several steps, starting with the preparation of the L-arginine derivative. The synthetic route typically includes the following steps:

Preparation of the L-arginine derivative: This involves the protection of the amino and carboxyl groups of L-arginine.

Formation of the piperidine ring: The protected L-arginine derivative undergoes cyclization to form the piperidine ring.

Introduction of the sulfonyl group: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Deprotection: The protecting groups are removed to yield the final product, 21S-Argatroban

Industrial production methods involve optimizing these synthetic steps to achieve high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of 21S-Argatroban .

Analyse Des Réactions Chimiques

21S-Argatroban undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 21S-Argatroban can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Applications De Recherche Scientifique

21S-Argatroban has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of thrombin inhibitors.

Biology: It is used in studies investigating the role of thrombin in various biological processes, such as coagulation and inflammation.

Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of thrombotic disorders, such as HIT and acute ischemic stroke

Industry: It is used in the development of anticoagulant therapies and in the production of medical devices, such as hemodialysis membranes

Mécanisme D'action

21S-Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed reactions. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. Additionally, it inhibits the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation . This inhibition is reversible, allowing for precise control of anticoagulation .

Comparaison Avec Des Composés Similaires

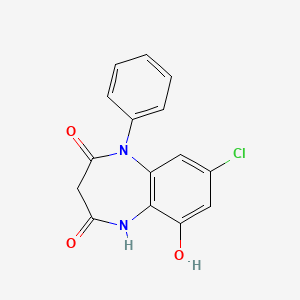

21S-Argatroban is unique among direct thrombin inhibitors due to its high selectivity and reversible binding to thrombin. Similar compounds include:

Bivalirudin: Another direct thrombin inhibitor used in patients with HIT undergoing PCI.

Dabigatran: An oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

Lepirudin: A recombinant hirudin used for anticoagulation in patients with HIT.

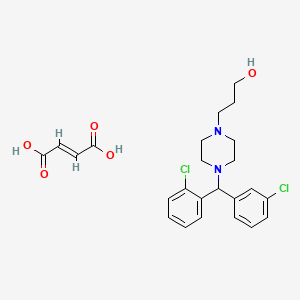

Propriétés

Numéro CAS |

1050351-64-8 |

|---|---|

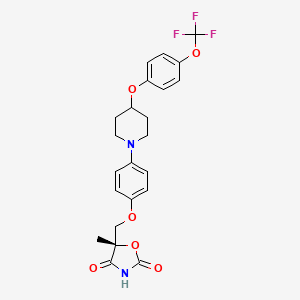

Formule moléculaire |

C23H38N6O6S |

Poids moléculaire |

526.7 g/mol |

Nom IUPAC |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15+,17+,18-;/m1./s1 |

Clé InChI |

AIEZTKLTLCMZIA-RZLLGALYSA-N |

SMILES isomérique |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C.O |

SMILES canonique |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)